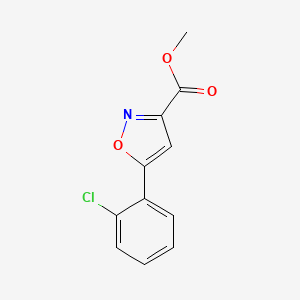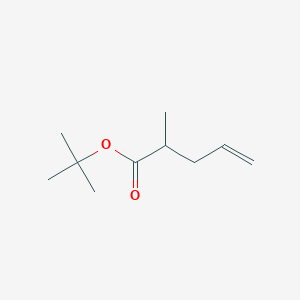![molecular formula C11H16N2O2S B1379989 2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione CAS No. 1542876-40-3](/img/structure/B1379989.png)
2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione
Übersicht
Beschreibung
“2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione” is a chemical compound . It is used as a reagent in the preparation of Thienodipyridinamines and pyridothienopyridiazinamines as positive allosteric modulators of the muscarinic acetylcholine receptor M4 .
Molecular Structure Analysis
The molecular formula of “2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione” is C11H16N2O2S . This compound has a molecular weight of 240.33 .Physical And Chemical Properties Analysis
“2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione” is a solid at room temperature . It has a molecular weight of 240.33 .Wissenschaftliche Forschungsanwendungen
Thiazolidinediones and Their Biological Potential
Thiazolidinediones, including compounds structurally related to "2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione," have been extensively researched for their biological potential. These compounds have shown significant pharmacological importance and are found in commercial pharmaceuticals. Their synthesis began in the mid-nineteenth century, with advancements in synthetic methodologies contributing to a better understanding of their structural and biological properties. Recent studies emphasize their promising future in medicinal chemistry, highlighting potential activities against various diseases. The environmental impact and the drive for green chemistry have also been discussed, with an emphasis on sustainable synthesis methods (Santos, Jones Jr, & Silva, 2018).
Hydantoin Derivatives and Medicinal Chemistry
Hydantoin and its derivatives, closely related to the compound , are regarded as valuable scaffolds in medicinal chemistry. Their significance is supported by the presence in several currently used medications. Hydantoins offer a variety of biological and pharmacological activities in therapeutic and agrochemical applications. They also play a crucial role in the synthesis of non-natural amino acids with potential medical applications. The review further discusses efficient synthesis methodologies, such as the Bucherer-Bergs reaction, highlighting their importance in creating new therapeutics (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Thiazolidinediones as PTP 1B Inhibitors
2,4-Thiazolidinediones (TZDs), closely related to the chemical structure of interest, have been explored for their role as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, offering a targeted approach to treat or manage several diseases, including Type 2 diabetes mellitus (T2DM). This review covers the journey of TZDs over seven years, focusing on structural amendments to optimize potential PTP 1B inhibitors. It also highlights the most potent activity exhibited by certain compounds, indicating the significance of the Z-configuration in their structural framework for designing effective bi-dentate ligands (Verma, Yadav, & Thareja, 2019).
Thiazolidines and Their Derivatives in Drug Discovery
Thiazolidines and their derivatives serve as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates. These motifs are present in various natural and bioactive compounds, exhibiting a wide range of pharmacological properties such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The review summarizes synthetic approaches and pharmacological activities, emphasizing the advantages of green synthesis and the potential of these scaffolds in designing next-generation drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-7-13(16(14,15)8-9)11-4-2-10(6-12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALMMQHAOXITRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester](/img/structure/B1379908.png)
![5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1379909.png)
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)


![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1379913.png)

![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)
![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)


![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)